molecular formula C21H22N4O2 B2833510 4-(dimethylamino)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887887-83-4

4-(dimethylamino)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2833510
CAS RN: 887887-83-4
M. Wt: 362.433
InChI Key: RIOKDQMQDMJBAL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzamide group, a dimethylamino group, a tetrahydronaphthalen group, and an oxadiazol group . These groups are common in many organic compounds and have various properties and uses in chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzamide and oxadiazol groups likely contribute to the compound’s polarity, while the dimethylamino group could participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its constituent groups. For example, the dimethylamino group could undergo protonation under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Fluorescent and Protective Applications

1-Dimethylamino-8-methylaminonaphthalene has been introduced as a protecting group for benzoxaboroles, highlighting its application in creating fluorescent, charge-neutral complexes. These complexes are highly stable under basic conditions and can be cleaved in aqueous acid to release free benzoxaborole, showcasing potential in chemical synthesis and fluorescence applications (Brett VanVeller, Matthew R. Aronoff, R. Raines, 2013).

Central Nervous System Agent Development

Derivatives of dimethylamino compounds, including 4-(Dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, have been explored for their potential as central nervous system agents. This research showcases the synthesis and biological evaluation of these compounds, indicating their utility in developing antidepressants and other CNS-targeted therapies (L. Martin, M. Worm, M. Agnew, H. Kruse, J. Wilker, H. Geyer, 1981).

Anticancer Compound Synthesis

Research into the synthesis, characterization, and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole highlights the application of similar structures in anticancer drug development. This study demonstrates how compounds derived from naphthalene and 1,3,4-oxadiazole can be synthesized and evaluated for their effectiveness against cancer cell lines, offering a pathway for new anticancer treatments (Salahuddin, M. Shaharyar, A. Mazumder, M. Ahsan, 2014).

Synthesis of Complex Heterocycles

The synthesis of complex heterocycles, such as 1,2,4,5-Tetrakis(dimethylamino)benzene and 2,3,6,7-Tetrakis(dimethylamino)naphthalene, reveals the deep chemical interest in structures containing dimethylamino groups. These compounds are noted for their electron-donor functions and the potential for intramolecular hydrogen bonding, illustrating the versatility of dimethylamino-containing compounds in designing molecules with specific electronic and structural properties (H. Staab, K. Elbl-Weiser, C. Krieger, 2000).

Corrosion Inhibition

Benzothiazole derivatives featuring dimethylamino groups have been synthesized and evaluated for their corrosion inhibiting effects on steel in acidic environments. This research underscores the potential of dimethylamino compounds in industrial applications, specifically in protecting metals from corrosion, thereby extending their usability and integrity in harsh chemical conditions (Zhiyong Hu, Meng Yan-bin, Xuemei Ma, Hailin Zhu, Li Jun, Li Chao, D. Cao, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and investigating its mechanism of action .

properties

IUPAC Name

4-(dimethylamino)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-25(2)18-11-9-15(10-12-18)19(26)22-21-24-23-20(27-21)17-8-7-14-5-3-4-6-16(14)13-17/h7-13H,3-6H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOKDQMQDMJBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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